2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with benzyl and phenyl groups, a thioether linkage, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Benzyl and Phenyl Groups: The imidazole ring is then substituted with benzyl and phenyl groups through nucleophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions.
Attachment of the Piperidinyl Ethanone Moiety: Finally, the piperidinyl ethanone moiety is attached via an alkylation reaction, where the thioether intermediate reacts with a piperidinyl ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and phenyl groups on the imidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and catalysts.
Mechanism of Action
The mechanism of action for any biological activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its interaction with specific molecular targets. The imidazole ring might interact with enzymes or receptors, modulating their activity. The thioether and piperidinyl ethanone moieties could also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenylimidazole: Lacks the thioether and piperidinyl ethanone moieties.
2-(Phenylthio)imidazole: Lacks the benzyl and piperidinyl ethanone moieties.
1-(Piperidin-1-yl)ethanone: Lacks the imidazole ring and thioether linkage.
Uniqueness
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c27-22(25-14-8-3-9-15-25)18-28-23-24-16-21(20-12-6-2-7-13-20)26(23)17-19-10-4-1-5-11-19/h1-2,4-7,10-13,16H,3,8-9,14-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEVSFJBGGOTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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